1: Gresele P, Blockmans D, Deckmyn H, Vermylen J. Adenylate cyclase activation determines the effect of thromboxane synthase inhibitors on platelet aggregation in vitro. Comparison of platelets from responders and nonresponders. J Pharmacol Exp Ther. 1988 Jul;246(1):301-7. PubMed PMID: 3134542.
2: Heptinstall S, Fox SC. Human blood platelet behaviour after inhibition of thromboxane synthetase. Br J Clin Pharmacol. 1983;15 Suppl 1:31S-37S. PubMed PMID: 6401998; PubMed Central PMCID: PMC1427694.
3: Peacock I, Hawkins M, Heptinstall S. Platelet behaviour in non-insulin-dependent diabetes--influence of vascular complications, treatment and metabolic control. Thromb Haemost. 1986 Jun 30;55(3):361-5. PubMed PMID: 3092392.
4: Heptinstall S, Bevan J, Cockbill SR, Hanley SP, Parry MJ. Effects of a selective inhibitor of thromboxane synthetase on human blood platelet behaviour. Thromb Res. 1980 Oct 15;20(2):219-30. PubMed PMID: 7193919.
5: Carey F, Haworth D. Thromboxane synthase inhibition: implications for prostaglandin endoperoxide metabolism. II. Testing the 'redirection hypothesis' in an acute intravenous challenge model. Prostaglandins. 1986 Jan;31(1):47-59. PubMed PMID: 3754057.
6: Haworth D, Carey F. Thromboxane synthase inhibition: implications for prostaglandin endoperoxide metabolism. I. Characterisation of an acute intravenous challenge model to measure prostaglandin endoperoxide metabolism. Prostaglandins. 1986 Jan;31(1):33-45. PubMed PMID: 3081969.
7: Hornby EJ, Skidmore IF. Evidence that prostaglandin endoperoxides can induce platelet aggregation in the absence of thromboxane A2 production. Biochem Pharmacol. 1982 Mar 15;31(6):1158-60. PubMed PMID: 7200773.